3-[(2-Chlorophenyl)amino]butanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroanilino)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-8(6-7-12)13-10-5-3-2-4-9(10)11/h2-5,8,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDWNUFOQAATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)amino]butanenitrile typically involves the reaction of 2-chloroaniline with butanenitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
3-[(2-Chlorophenyl)amino]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds similar to methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate exhibit antimicrobial properties. These properties are particularly relevant in the development of new antibiotics to combat resistant bacterial strains. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth effectively, suggesting their potential as lead compounds for drug development .
Anti-inflammatory Properties:
The compound's structure suggests potential anti-inflammatory activity, which is a significant area of interest in pharmacology. Compounds derived from the indenyl group have been noted for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Analgesic Effects:
Preliminary studies indicate that similar compounds may possess analgesic properties. The mechanism by which these compounds exert their effects involves interaction with pain receptors, potentially offering new avenues for pain management therapies .
Agricultural Science
Pesticidal Applications:
Methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate has been studied for its potential use as a botanical pesticide. Its structural components suggest it may act against various agricultural pests while being environmentally friendly compared to conventional pesticides. The incorporation of sulfamoyl groups has been linked to enhanced toxicity against specific insect species .
Plant Growth Regulation:
Research indicates that compounds with similar structures can influence plant growth and development. They may act as growth regulators, promoting beneficial growth responses in crops under stress conditions, such as drought or salinity.
Synthetic Methodologies
Organic Synthesis:
Methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate serves as a versatile intermediate in organic synthesis. It facilitates the construction of more complex molecules through various chemical reactions, including coupling reactions and functional group transformations. This property is particularly valuable in pharmaceutical chemistry where complex molecular architectures are often required .
Catalytic Applications:
The compound's unique structure allows it to be employed in catalytic processes. For instance, it can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of synthetic transformations .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)amino]butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights structural distinctions and experimental conditions for 3-[(2-Chlorophenyl)amino]butanenitrile (hypothetical data inferred from analogs) and two closely related compounds, CPG and tLEU:
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| This compound | Butanenitrile backbone | 2-Chlorophenylamino group at position 3 | Nitrile, aromatic amine |
| CPG | Acetamide backbone | 2-Chlorophenyl, benzylideneamino group | Amide, aromatic imine |
| tLEU | Butanenitrile backbone | Naphthalen-2-ylmethyleneamino, dimethyl | Nitrile, aromatic imine |
Solvent and Catalyst Systems
*Hypothetical assumptions based on structural similarity to tLEU.
Temperature Cycling and Solubility Profiles
Racemization via temperature cycles relies on solubility-driven dissolution and recrystallization. Key findings include:
- CPG : Operates in a 95% IPA/ACN mixture. Temperature cycles are designed to dissolve 10–15% of the solid per cycle, ensuring consistent crystal growth and enantiomer conversion .
- tLEU: Methanol’s higher polarity enhances solubility, requiring narrower temperature ranges (e.g., 10–40°C) compared to CPG .
- This compound: Likely to require tailored temperature cycles due to the nitrile group’s hydrophobicity and the 2-chlorophenyl group’s steric effects.
Biological Activity
3-[(2-Chlorophenyl)amino]butanenitrile is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest that it may possess various pharmacological properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H12ClN3
- Molecular Weight: 213.68 g/mol
This compound features a chlorophenyl group and a butanenitrile moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Cholinesterase Inhibition
Anticancer Activity
Studies have shown that certain derivatives of chlorophenyl-containing compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study found that derivatives containing a chlorophenyl group exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating promising anticancer potential .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several bacterial strains. In vitro assays revealed that this compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, it showed effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that compounds similar to this compound can act as effective inhibitors of acetylcholinesterase (AChE). A recent study reported that derivatives with a chlorophenyl group exhibited IC50 values ranging from 0.1 to 0.5 μM for AChE inhibition, suggesting strong potential for cognitive enhancement therapies .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
-
In Vitro Study on Cancer Cell Lines
- Objective: To evaluate the anticancer activity.
- Method: MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results: The compound showed an IC50 value of 4.5 μM against MCF-7 and 6.2 μM against A549 cells, indicating significant cytotoxicity.
-
Antimicrobial Efficacy Testing
- Objective: To assess the antimicrobial properties.
- Method: Disc diffusion method against E. coli and S. aureus.
- Results: The compound demonstrated an inhibition zone of 15 mm against E. coli and 18 mm against S. aureus.
-
Cholinesterase Inhibition Assay
- Objective: To determine the inhibitory potential on AChE.
- Method: Ellman’s assay.
- Results: The compound exhibited an IC50 value of 0.25 μM for AChE inhibition.
Data Tables
| Activity Type | Assay Method | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Anticancer Activity | MTT Assay | MCF-7 | 4.5 μM |
| A549 | 6.2 μM | ||
| Antimicrobial Activity | Disc Diffusion | E. coli | MIC: 15 mm |
| S. aureus | MIC: 18 mm | ||
| Cholinesterase Inhibition | Ellman’s Assay | AChE | 0.25 μM |
Q & A
Q. What synthetic methodologies are effective for preparing 3-[(2-Chlorophenyl)amino]butanenitrile, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction between 2-chloroaniline and a nitrile-containing precursor. Key optimization parameters include:
- Solvent selection : Acetonitrile or isopropanol mixtures improve solubility and reaction homogeneity .
- Catalysts : Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance reaction rates and yields .
- Temperature control : Maintain 60–80°C to balance reaction kinetics and byproduct formation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and nitrile functionality (C≡N carbon at ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 208.0372 for C10H10ClN2) validates the molecular formula .
- HPLC-UV : Purity >95% can be achieved using a C18 column with acetonitrile/water mobile phases .
Q. What are the preliminary steps to assess the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- In vitro screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate results.
- Follow-up assays : If activity is observed, perform time-kill studies or synergy testing with known antimicrobial agents .
Advanced Research Questions
Q. How can deracemization strategies be applied to resolve enantiomers of this compound, and what factors influence process efficiency?
- Methodological Answer :
- Racemization : Use DBU (5 mol%) in methanol or acetonitrile/isopropanol mixtures to enable reversible ring-opening/closure at elevated temperatures (40–60°C) .
- Crystallization : Temperature cycling (e.g., 10–50°C) promotes enantiomeric enrichment via preferential crystal growth. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) .
- Critical factors : Solvent polarity, cooling/heating rates, and initial enantiomer ratio significantly impact yield and ee.
Q. What computational approaches are recommended to predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450 or bacterial efflux pumps). Focus on hydrogen bonding with the nitrile group and hydrophobic interactions with the chlorophenyl ring .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS or AMBER to assess binding over 100-ns trajectories.
- QSAR modeling : Train models using datasets of structurally related nitriles to predict IC50 values .
Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?
- Methodological Answer :
- Variable analysis : Systematically test parameters such as reactant purity (e.g., anhydrous 2-chloroaniline), solvent drying (molecular sieves), and catalyst loading.
- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature × solvent ratio) and optimize conditions .
- Reproducibility : Cross-validate results using independent synthetic routes (e.g., Grignard addition vs. condensation) and characterize intermediates via FTIR or GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
